molecular formula C21H23BrN2O2 B611081 SV-156 CAS No. 873445-60-4

SV-156

Cat. No.: B611081
CAS No.: 873445-60-4
M. Wt: 415.33
InChI Key: MIEJOQGHYSYEFX-UHFFFAOYSA-N
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Description

SV-156 is a highly selective dopamine D2 receptor (D2R) antagonist with a molecular formula of C21H23BrN2O2 and a molecular weight of 415.32 g/mol. It exhibits a binding affinity (Ki) of 1–5 nM for D2 receptors, distinguishing it from other antipsychotics due to its pronounced selectivity for D2R over dopamine D3 receptors (D3R; Ki = 13–190 nM) and sigma receptors (Sigma 1 Ki >2000 nM; Sigma 2 Ki ≥1000 nM) .

Properties

CAS No.

873445-60-4

Molecular Formula

C21H23BrN2O2

Molecular Weight

415.33

IUPAC Name

4-(4-Bromo-phenyl)-1-(5-methoxy-1H-indol-3-ylmethyl)-piperidin-4-ol

InChI

InChI=1S/C21H23BrN2O2/c1-26-18-6-7-20-19(12-18)15(13-23-20)14-24-10-8-21(25,9-11-24)16-2-4-17(22)5-3-16/h2-7,12-13,23,25H,8-11,14H2,1H3

InChI Key

MIEJOQGHYSYEFX-UHFFFAOYSA-N

SMILES

OC1(C2=CC=C(Br)C=C2)CCN(CC3=CNC4=C3C=C(OC)C=C4)CC1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SV-156;  SV 156;  SV156; 

Origin of Product

United States

Comparison with Similar Compounds

Pharmacological Profiles

Table 1: Binding Affinities (Ki, nM) and Functional Activity

Compound D2R D3R Sigma 1 Sigma 2 Neuroprotection (HT-22 EC50, nM) Dopamine Turnover Index (Striatum)
SV-156 1–5 13–190 >2000 ≥1000 Not reported 3–4-fold increase
Haloperidol 1–5 ~13 ~2 >1000 0.90 3–4-fold increase
LS-127 >500 >500 2–4 >1000 4.50 Not reported
LS-137 >500 >500 2–4 >1000 0.90 Not reported
RHM-1-86 >500 >500 >1000 8.2 999 Not reported
F17464 12.1 0.16 Not reported Not reported Not reported No significant change

Key Findings

(1) Selectivity for D2 Receptors
  • This compound’s D2R selectivity is superior to atypical antipsychotics (e.g., asenapine, risperidone), which target multiple receptors (e.g., serotonin 5-HT2A, adrenergic α1), resulting in broader side effects .
(2) Neuroprotective Efficacy
  • This compound lacks significant neuroprotective activity in HT-22 cells, unlike haloperidol (EC50 = 0.90 nM) and Sigma 1-selective compounds LS-127 (EC50 = 4.50 nM) and LS-137 (EC50 = 0.90 nM).
  • RHM-1-86, a Sigma 2-selective compound, showed minimal neuroprotection (EC50 = 999 nM), further confirming the irrelevance of Sigma 2 receptors in this mechanism .
(3) Impact on Dopamine Regulation
  • This highlights this compound’s utility in studying D2R-mediated dopamine dynamics.

Structural and Functional Distinctions

  • Haloperidol : Shares D2R affinity with this compound but binds Sigma 1 receptors (Ki ~2 nM), contributing to its neuroprotection and extrapyramidal side effects. This compound’s lack of Sigma 1 activity may reduce toxicity .
  • LS-127/LS-137 : These Sigma 1-selective compounds lack D2R affinity, making them unsuitable for studying dopamine-specific pathways but valuable for isolating Sigma 1 effects .
  • Atypical Antipsychotics : Unlike this compound, drugs like clozapine and olanzapine interact with serotonin and histamine receptors, complicating their mechanistic profiles .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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